An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)furan: A Key Building Block for Modern Drug Discovery
An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)furan: A Key Building Block for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of 2-Bromo-5-(trifluoromethyl)furan, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, spectroscopic characterization, synthesis, and chemical reactivity. A core focus will be placed on the synergistic roles of the furan scaffold, the reactive bromide, and the metabolism-modulating trifluoromethyl group. This document is intended to serve as a crucial resource for scientists leveraging this versatile building block in the design and synthesis of novel therapeutic agents.
Introduction: Strategic Importance in Medicinal Chemistry
The deliberate design of small molecule therapeutics often hinges on the selection of scaffolds and substituents that confer optimal pharmacological properties. 2-Bromo-5-(trifluoromethyl)furan is a prime example of a molecular building block engineered for this purpose, combining three structurally and functionally important motifs.
The Furan Scaffold: A Privileged Heterocycle
Furan, a five-membered aromatic heterocycle, is a core structural component in numerous pharmacologically active compounds.[1] It often serves as a bioisostere for the phenyl ring, offering modified steric and electronic properties that can enhance metabolic stability, receptor-binding interactions, and overall bioavailability.[1] The furan nucleus is a versatile and valuable scaffold in modern drug design, found in drugs ranging from antimicrobials to anti-inflammatory agents.[1]
The Trifluoromethyl Group: Enhancing Drug-like Properties
The incorporation of a trifluoromethyl (-CF3) group is a widely used strategy in medicinal chemistry to enhance a molecule's drug-like properties.[2] The high electronegativity and metabolic stability of the C-F bond often lead to:
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Increased Lipophilicity: Facilitating improved membrane permeability.[2]
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Blocked Metabolic Hotspots: Deactivating aromatic rings to prevent oxidative metabolism, thereby increasing the drug's half-life.[2]
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Modulated Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can significantly influence interactions with biological targets.[2]
Structural Distinction
It is critical to distinguish 2-Bromo-5-(trifluoromethyl)furan from its isomer, 2-(Bromomethyl)-5-(trifluoromethyl)furan. The former features a bromine atom directly attached to the furan ring, making it ideal for cross-coupling reactions. The latter has a bromomethyl substituent, which is primarily used for nucleophilic substitution reactions. This guide focuses exclusively on 2-Bromo-5-(trifluoromethyl)furan .
| Feature | 2-Bromo-5-(trifluoromethyl)furan | 2-(Bromomethyl)-5-(trifluoromethyl)furan |
| Structure | Br on furan ring | Br on methyl group |
| CAS Number | 1289005-52-2 | 17515-77-4 |
| Primary Reactivity | Cross-coupling (e.g., Suzuki, Stille) | Nucleophilic Substitution |
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and spectral properties of 2-Bromo-5-(trifluoromethyl)furan is essential for its effective use in synthesis and for the characterization of its downstream products.
Core Compound Data
The fundamental properties of 2-Bromo-5-(trifluoromethyl)furan are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C5H2BrF3O | [3][4] |
| Molecular Weight | 214.97 g/mol | [3][4] |
| CAS Number | 1289005-52-2 | [3][4] |
| Appearance | Not specified; likely a liquid or low-melting solid | General knowledge |
| SMILES | FC(F)(F)C1=CC=C(Br)O1 | [3] |
Spectroscopic Analysis
While a comprehensive public database of experimental spectra for this specific compound is limited, the expected spectroscopic features can be reliably predicted based on its structure. These predictions are crucial for confirming the identity and purity of the material after synthesis or purchase.
Predicted Spectroscopic Data:
-
¹H NMR (CDCl₃, 500 MHz):
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δ ~6.5-6.7 ppm (d, 1H, furan H-3)
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δ ~6.8-7.0 ppm (d, 1H, furan H-4)
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Rationale: The two furan protons will appear as doublets due to coupling to each other. The electron-withdrawing trifluoromethyl group will deshield the adjacent proton (H-4) more than the bromine affects H-3.
-
-
¹³C NMR (CDCl₃, 125 MHz):
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δ ~140-145 ppm (q, C-5, with C-F coupling)
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δ ~120-125 ppm (q, -CF3, with strong C-F coupling)
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δ ~115-120 ppm (C-4)
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δ ~110-115 ppm (C-3)
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δ ~105-110 ppm (C-2)
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Rationale: The carbon attached to the -CF3 group will appear as a quartet. The carbon bearing the bromine will be significantly downfield.
-
-
¹⁹F NMR (CDCl₃, 470 MHz):
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A single sharp resonance is expected in the typical range for an aromatic-CF3 group.
-
Rationale: The three fluorine atoms are chemically equivalent.
-
-
Infrared (IR) Spectroscopy:
-
Key absorptions are expected for C-H (aromatic), C-O-C (furan ether), C-F, and C-Br stretching vibrations.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M+) will exhibit a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).
-
Protocol 2.1: General Methodology for Spectroscopic Data Acquisition
This protocol outlines a standardized workflow for obtaining the necessary spectroscopic data for the characterization of 2-Bromo-5-(trifluoromethyl)furan.
Objective: To confirm the structural integrity and purity of the compound.
Instrumentation:
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500 MHz NMR Spectrometer with ¹H, ¹³C, and ¹⁹F capabilities.
-
Fourier-Transform Infrared (FT-IR) Spectrometer.
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High-Resolution Mass Spectrometer (HRMS).
Methodology:
-
NMR Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
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Acquire a proton-decoupled ¹⁹F NMR spectrum.
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Process the data, including Fourier transformation, phase correction, and baseline correction.
-
-
FT-IR Analysis: Prepare a thin film of the neat liquid sample between two NaCl or KBr plates. Acquire the spectrum from 4000 to 400 cm⁻¹.
-
HRMS Analysis: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). Analyze using an appropriate ionization technique (e.g., ESI or EI) to confirm the exact mass and isotopic pattern.
Synthesis and Purification
The synthesis of 2-Bromo-5-(trifluoromethyl)furan typically involves the selective bromination of a 2-(trifluoromethyl)furan precursor. The choice of brominating agent and reaction conditions is critical to achieve mono-bromination at the desired position.
Proposed Synthetic Protocol: Electrophilic Bromination
This protocol describes a plausible and efficient method for the laboratory-scale synthesis of the title compound.
Rationale: The furan ring is an electron-rich heterocycle susceptible to electrophilic substitution. The α-positions (C2 and C5) are the most reactive. With the C5 position occupied by an electron-withdrawing -CF3 group, the C2 position becomes the primary target for electrophilic attack. Mild brominating agents are required to prevent over-reaction or decomposition.[5]
Materials:
-
2-(Trifluoromethyl)furan (starting material)
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF) (solvent)
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Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve 2-(trifluoromethyl)furan (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
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Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
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Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material via column chromatography on silica gel or by vacuum distillation to obtain pure 2-Bromo-5-(trifluoromethyl)furan.
Synthesis and Purification Workflow
The logical flow from starting materials to a fully characterized final product is crucial for ensuring experimental reproducibility and validity.
Caption: Key cross-coupling reactions utilizing the title compound.
Safety and Handling
As with any halogenated and fluorinated organic compound, proper safety protocols must be strictly followed when handling 2-Bromo-5-(trifluoromethyl)furan.
Hazard Identification
-
Skin Corrosion/Irritation: Halogenated organic compounds can be irritants.
-
Serious Eye Damage/Irritation: Can cause serious irritation upon contact with eyes.
-
Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled. [6]* Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation. [6]
Recommended Handling Procedures
Engineering Controls:
-
Work in a well-ventilated chemical fume hood at all times.
-
Ensure a safety shower and eyewash station are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapors or mists.
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Store away from strong oxidizing agents and incompatible materials.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Conclusion
2-Bromo-5-(trifluoromethyl)furan is a strategically designed building block that offers medicinal chemists a powerful tool for constructing complex molecular architectures. The interplay between the furan's heterocyclic nature, the trifluoromethyl group's ability to enhance pharmacokinetic properties, and the bromine's synthetic versatility makes it an exceptionally valuable intermediate. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is paramount for its successful application in the development of next-generation therapeutics.
References
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